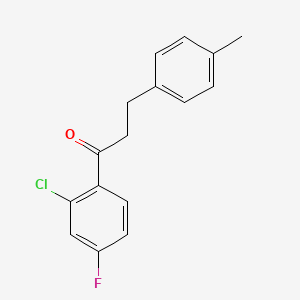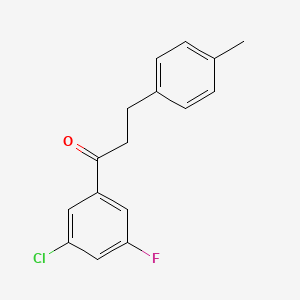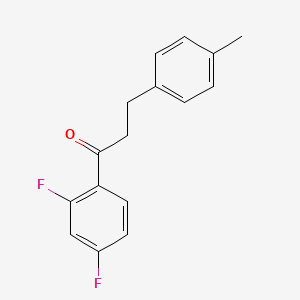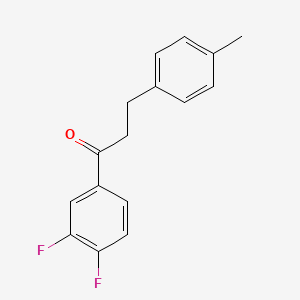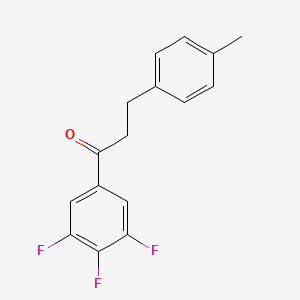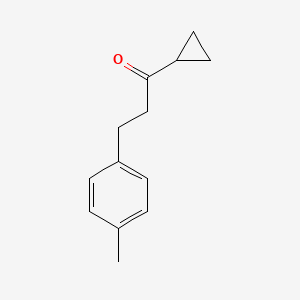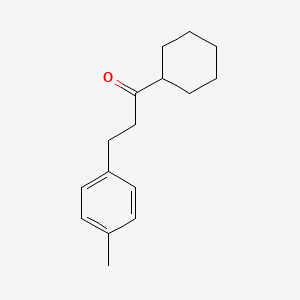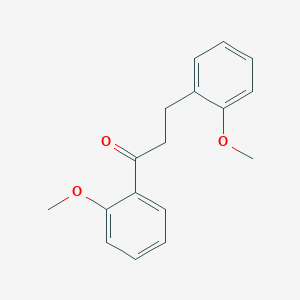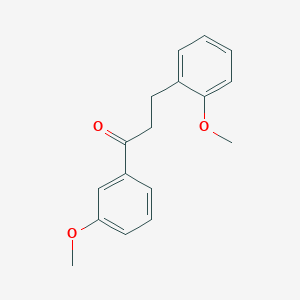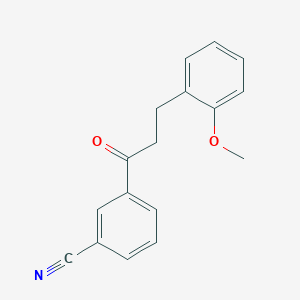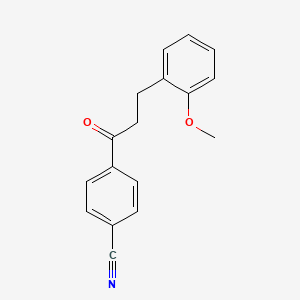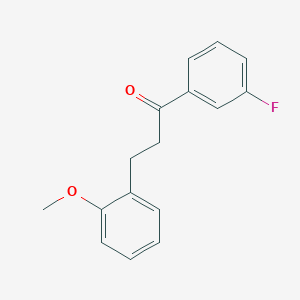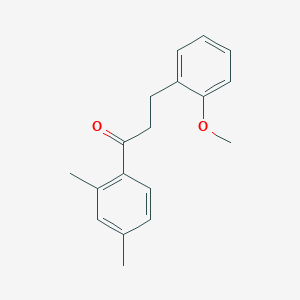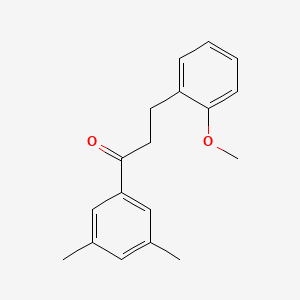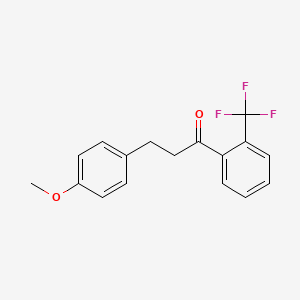
3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone: is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to a phenyl ring and a trifluoromethyl group attached to a propiophenone structure
Mécanisme D'action
Target of Action
The compound “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” is likely to interact with certain biological targets due to its structural features. For instance, the methoxyphenyl group is a common feature in many bioactive molecules and can interact with various proteins or enzymes. Without specific studies, it’s challenging to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific biological targets of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone”. It could potentially act as an inhibitor or activator of its target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone”. Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” would depend on various factors such as its chemical structure, the route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” would depend on its mode of action and the specific biological targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone" .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with 2’-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives
Applications De Recherche Scientifique
Chemistry: 3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, which are valuable in the design of functional materials .
Comparaison Avec Des Composés Similaires
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles .
Comparison: Compared to similar compounds, 3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone is unique due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for applications requiring these properties. Additionally, the methoxy group on the phenyl ring contributes to the compound’s reactivity and potential for further functionalization .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-13-9-6-12(7-10-13)8-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-7,9-10H,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZAKUMQPICKAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644284 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-02-8 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
